molecular formula C17H16Cl3N3O2S B11709103 2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide

2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11709103
M. Wt: 432.7 g/mol
InChI Key: OPWAUJHLCIHTDA-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with a unique structure that includes a phenyl group, a trichloroethyl group, and a hydroxyphenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of high-efficiency catalysts and continuous monitoring systems would be essential to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
  • 2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
  • 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide

Uniqueness

2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16Cl3N3O2S

Molecular Weight

432.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(4-hydroxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H16Cl3N3O2S/c18-17(19,20)15(22-14(25)10-11-4-2-1-3-5-11)23-16(26)21-12-6-8-13(24)9-7-12/h1-9,15,24H,10H2,(H,22,25)(H2,21,23,26)

InChI Key

OPWAUJHLCIHTDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)O

Origin of Product

United States

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